Molecular Mass-Based LC-MS/MS Identification
Bazedoxifene N-Oxide is distinguishable from its parent drug bazedoxifene by a molecular mass difference of approximately +16 Da, corresponding to the addition of a single oxygen atom on the azepane nitrogen [1]. In high-resolution LC-MS/MS analysis of human urine following oral administration of bazedoxifene acetate (20 mg), bazedoxifene and bazedoxifene N-oxide were simultaneously detected and identified as distinct chromatographic peaks with unique mass transitions, enabling unambiguous differentiation [1]. The analytical method achieved a limit of detection of <0.2 ng/mL with interday precision ranging from 2.2% to 3.6% and interday accuracy from -10.0% to 1.9% [1].
| Evidence Dimension | Molecular mass differentiation for LC-MS/MS identification |
|---|---|
| Target Compound Data | Bazedoxifene N-Oxide: m/z [M+H]+ ~487 Da (C30H34N2O4, MW 486.60 g/mol); N-oxide functional group on azepane ring |
| Comparator Or Baseline | Bazedoxifene parent drug: m/z [M+H]+ ~471 Da (C30H34N2O3, MW 470.60 g/mol); tertiary amine on azepane ring |
| Quantified Difference | Mass difference of +16 Da (single oxygen addition); distinct chromatographic retention time and MS/MS fragmentation pattern |
| Conditions | High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) analysis of human urine samples following 20 mg oral bazedoxifene acetate administration to seven male volunteers |
Why This Matters
This mass differentiation enables unambiguous chromatographic separation and mass spectrometric identification, making Bazedoxifene N-Oxide an essential reference standard for metabolism studies, impurity profiling, and doping control analysis where differentiation from the parent drug is required for regulatory compliance.
- [1] Okano M, Sato M, Kageyama S. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry. Drug Test Anal. 2022;14(11-12):1995-2001. PMID: 35043573. View Source
